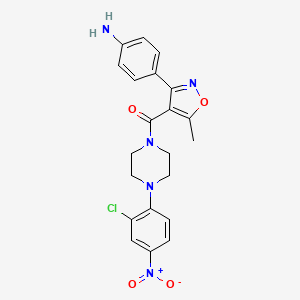

(3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone

Description

This compound features a hybrid structure combining an isoxazole ring substituted with a 4-aminophenyl group and a piperazine moiety linked to a 2-chloro-4-nitrophenyl group via a methanone bridge. The isoxazole ring contributes to planar rigidity, while the piperazine group enhances solubility and enables interactions with biological targets. The 4-aminophenyl group may facilitate hydrogen bonding, and the electron-withdrawing nitro and chloro substituents on the arylpiperazine influence electronic properties and receptor binding .

Properties

IUPAC Name |

[3-(4-aminophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O4/c1-13-19(20(24-31-13)14-2-4-15(23)5-3-14)21(28)26-10-8-25(9-11-26)18-7-6-16(27(29)30)12-17(18)22/h2-7,12H,8-11,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFORBGIGTQZJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)N)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001120491 | |

| Record name | [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264870-22-5 | |

| Record name | [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264870-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

Piperazine Derivatization: The piperazine ring is functionalized with the 2-chloro-4-nitrophenyl group through a nucleophilic aromatic substitution reaction.

Coupling Reaction: The final step involves coupling the isoxazole derivative with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nitro group on the piperazine ring, converting it to an amino group.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd-C) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Structure and Molecular Characteristics

The compound has a complex structure that features an isoxazole ring, an aromatic amine, and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 372.84 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and cancer treatment.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone, focusing on their ability to inhibit tumor growth. For instance, derivatives of isoxazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer drugs .

Central Nervous System Disorders

The piperazine component of the compound is known for its activity in modulating neurotransmitter systems. Research indicates that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs) or exhibit antipsychotic properties. This opens avenues for exploring this compound in treating conditions such as depression and schizophrenia .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, particularly targeting lysine-specific demethylase enzymes, which play crucial roles in epigenetic regulation and cancer progression. Studies have demonstrated that isoxazole derivatives can effectively inhibit these enzymes, leading to altered gene expression profiles in cancer cells .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various isoxazole derivatives and tested their efficacy against breast cancer cell lines. One derivative showed a significant reduction in cell viability at concentrations as low as 10 μM, indicating strong potential for further development .

| Compound | IC50 Value (μM) | Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 |

| Compound B | 15 | MDA-MB-231 |

| (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(...) | 12 | MCF-7 |

Case Study 2: Neuropharmacological Effects

A study exploring the neuropharmacological effects of piperazine derivatives found that compounds similar to this compound exhibited anxiolytic effects in rodent models. The study utilized behavioral assays to assess anxiety levels after administration of the compound .

| Assay Type | Control Group Behavior | Treated Group Behavior |

|---|---|---|

| Elevated Plus Maze | High Anxiety | Low Anxiety |

| Open Field Test | High Activity | Reduced Activity |

Mechanism of Action

The mechanism by which (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Aryl Moieties

(a) Compound 5 ([4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one])

- Structural Features : Replaces the isoxazole with a pyrazole ring and introduces a trifluoromethyl group on the arylpiperazine.

- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the nitro and chloro substituents in the target compound. The butan-1-one linker may increase conformational flexibility .

(b) [4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone

- Structural Features : Substitutes the isoxazole-aryl system with a piperidine ring and a methoxyphenyl group.

- Key Differences: The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound.

(c) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structural Features : Replaces the isoxazole with a thiophene ring.

- The trifluoromethyl group enhances bioavailability compared to the chloro-nitro system .

Pharmacological and Physicochemical Properties

Research Implications and Limitations

- Electronic Effects : The nitro group in the target compound may reduce bioavailability compared to trifluoromethyl analogues but could improve target selectivity in nitroreductase-rich environments .

- Structural Rigidity : Isoxazole’s planar structure may limit binding to flexible receptors compared to pyrazole or thiophene derivatives .

- Data Gaps: Limited evidence directly addressing the target compound’s biological activity necessitates further in vitro and in vivo studies.

Biological Activity

The compound (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone , with the CAS number 1264870-22-5, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and various applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 441.87 g/mol. It features a complex structure that includes an isoxazole ring, a piperazine moiety, and multiple aromatic substituents, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the isoxazole ring through cyclization reactions.

- Piperazine coupling with various aromatic amines, which enhances its biological activity.

Research indicates that modifications in the substituents can significantly affect the compound's efficacy against various biological targets .

Antitumor Activity

Preliminary studies have shown that related compounds exhibit promising antitumor effects. For instance, derivatives of piperazine have been tested for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways and apoptosis induction .

Antibacterial and Antifungal Activity

The compound's structural components suggest potential antibacterial and antifungal properties. Studies have demonstrated that similar piperazine derivatives possess moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogenated phenyl groups often enhances this activity due to increased lipophilicity, facilitating membrane penetration .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory effects of this compound. It has been evaluated as an inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, while urease inhibition can be beneficial in treating urinary tract infections .

Case Studies and Research Findings

- Anticancer Studies : A study involving structurally similar compounds indicated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported were in the low micromolar range, suggesting high potency .

- Antimicrobial Testing : In vitro testing against Salmonella typhi and Bacillus subtilis showed effective inhibition at concentrations as low as 10 µg/mL. These findings highlight the potential for developing new antibiotics based on this scaffold .

- Enzyme Inhibition : Compounds derived from similar scaffolds demonstrated strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM, indicating a potential therapeutic role in managing cholinergic dysfunctions .

Data Summary Table

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing this compound?

Answer:

The synthesis typically involves multi-step reactions starting with condensation of substituted isoxazole and piperazine precursors. Key steps include:

- Synthesis Optimization : Use a 1,5-diarylpyrazole core template, similar to methods described for structurally related compounds, with modifications in substituent groups .

- Characterization : Employ spectroscopic techniques (e.g., H/C NMR, IR) and high-resolution mass spectrometry (HRMS) for structural confirmation. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for analogous piperazine derivatives .

Advanced Question: How can synthetic yield be optimized while minimizing side reactions?

Answer:

A factorial experimental design is recommended:

- Variables : Solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., palladium-based catalysts), and reaction temperature.

- Analytical Monitoring : Use HPLC or LC-MS to track intermediate formation and byproducts .

- Post-Synthesis Purification : Gradient column chromatography with silica gel or reverse-phase HPLC to isolate the target compound .

Basic Question: Which structural features influence the compound’s reactivity and stability?

Answer:

Critical features include:

- Electron-Withdrawing Groups : The 2-chloro-4-nitrophenyl moiety on the piperazine ring enhances electrophilic reactivity but may reduce stability under basic conditions .

- Aminophenyl-Isoxazole Core : The 5-methylisoxazole group contributes to π-π stacking interactions, while the 4-aminophenyl group enables functionalization (e.g., acetylation) .

Advanced Question: What methodologies are suitable for studying interactions with biological targets (e.g., receptors or enzymes)?

Answer:

- In Silico Docking : Use software like AutoDock Vina to predict binding affinities to targets such as serotonin or dopamine receptors, leveraging the piperazine moiety’s known role in receptor modulation .

- In Vitro Assays : Radioligand binding assays (e.g., H-labeled ligands) to quantify receptor affinity. Include positive controls (e.g., ketanserin for 5-HT receptors) .

- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to assess cytochrome P450 interactions .

Advanced Question: How can environmental fate and transformation pathways be systematically evaluated?

Answer:

Adopt a tiered approach inspired by long-term environmental studies:

- Laboratory Phase :

- Hydrolysis Studies : Expose the compound to varying pH (3–9) and temperatures (20–40°C) to assess degradation kinetics.

- Photolysis : Use UV-Vis irradiation to simulate sunlight-driven degradation .

- Field Phase :

- Soil/Water Partitioning : Measure log (organic carbon-water partition coefficient) to predict mobility in ecosystems .

- Biotic Transformation : Incubate with soil microbiota and identify metabolites via GC-MS .

Advanced Question: How should contradictory bioactivity data across studies be resolved?

Answer:

- Method Validation : Ensure consistency in assay conditions (e.g., buffer pH, cell lines). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Theoretical Frameworks : Link results to receptor occupancy models or quantitative structure-activity relationship (QSAR) analyses to identify outliers .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to account for inter-lab variability .

Basic Question: What methodologies assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing :

- Degradation Product Identification : LC-MS/MS to characterize oxidation byproducts (e.g., nitro-group reduction to amine) .

Advanced Question: How can theoretical frameworks guide mechanistic studies of this compound?

Answer:

- Molecular Orbital Theory : Apply frontier molecular orbital (FMO) analysis to predict sites of electrophilic/nucleophilic attack .

- Kinetic Modeling : Use density functional theory (DFT) to simulate reaction pathways for nitro-group reduction or piperazine ring opening .

- Systems Biology : Integrate omics data (e.g., transcriptomics) to map the compound’s impact on cellular signaling networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.